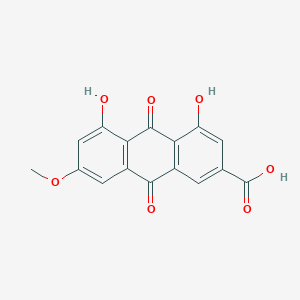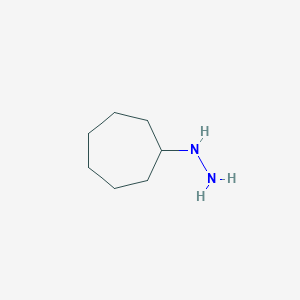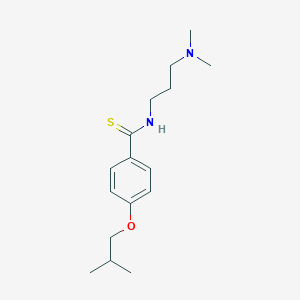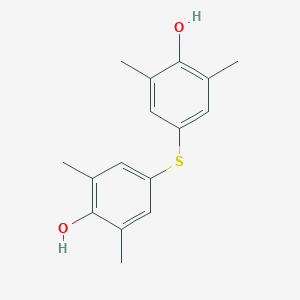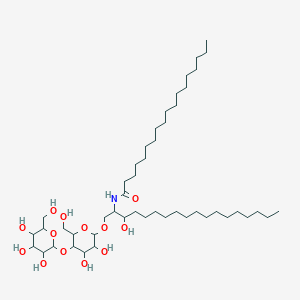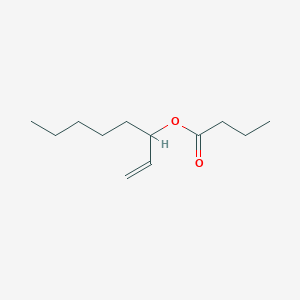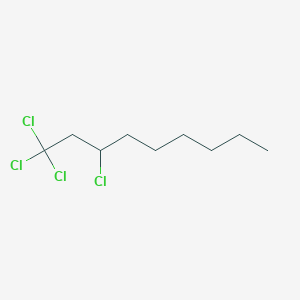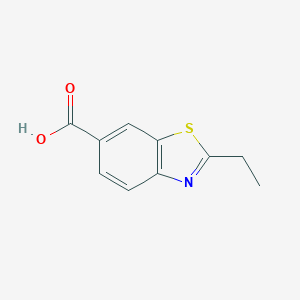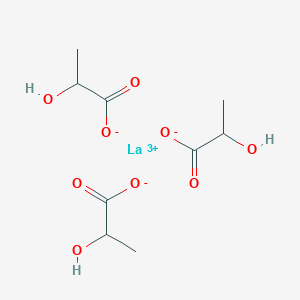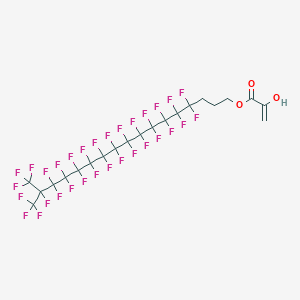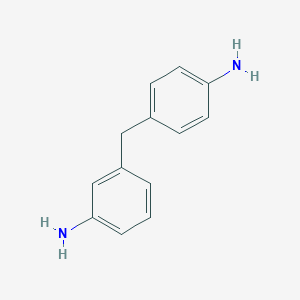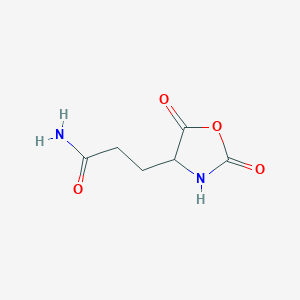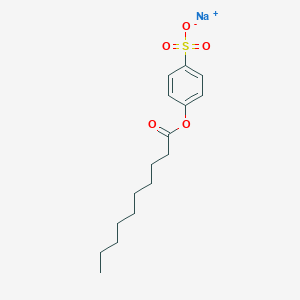
4-(Decanoyloxy)benzenesulfonic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decanoyloxy)benzenesulfonic acid sodium salt, also known as DBS-Na, is a commonly used detergent in scientific research. It is a strong anionic detergent that is often used in protein purification and membrane protein solubilization. DBS-Na is a highly effective detergent that is known for its ability to solubilize membrane proteins without denaturing them.
Scientific Research Applications
4-(Decanoyloxy)benzenesulfonic acid sodium salt is widely used in scientific research for its ability to solubilize membrane proteins. It is commonly used in the purification of membrane proteins, such as G protein-coupled receptors (GPCRs) and ion channels. 4-(Decanoyloxy)benzenesulfonic acid sodium salt is also used in the solubilization of membrane proteins for structural studies using techniques such as X-ray crystallography and cryo-electron microscopy.
Mechanism Of Action
4-(Decanoyloxy)benzenesulfonic acid sodium salt works by disrupting the hydrophobic interactions between membrane proteins and the lipid bilayer. It does this by inserting its hydrophobic tail into the lipid bilayer, while the hydrophilic head interacts with the polar head groups of the lipids. This disrupts the hydrophobic interactions between the membrane protein and the lipid bilayer, allowing the protein to be solubilized.
Biochemical And Physiological Effects
4-(Decanoyloxy)benzenesulfonic acid sodium salt has been shown to have minimal effects on the biochemical and physiological properties of membrane proteins. It does not denature or alter the conformation of the proteins, making it an ideal detergent for protein purification and structural studies.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-(Decanoyloxy)benzenesulfonic acid sodium salt is its ability to solubilize membrane proteins without denaturing them. It is also highly effective at low concentrations, making it a cost-effective option for protein purification. However, 4-(Decanoyloxy)benzenesulfonic acid sodium salt has some limitations. It is not compatible with all types of membrane proteins, and its effectiveness can vary depending on the protein being studied. Additionally, it can be difficult to remove from purified proteins, which can affect downstream applications.
Future Directions
There are several future directions for the use of 4-(Decanoyloxy)benzenesulfonic acid sodium salt in scientific research. One area of focus is the development of new and improved detergents for the solubilization of membrane proteins. Another area of focus is the use of 4-(Decanoyloxy)benzenesulfonic acid sodium salt in the development of new drugs and therapies for a range of diseases. Finally, there is a need for further research into the mechanisms of action of 4-(Decanoyloxy)benzenesulfonic acid sodium salt and other detergents, which could lead to new insights into the structure and function of membrane proteins.
Synthesis Methods
The synthesis of 4-(Decanoyloxy)benzenesulfonic acid sodium salt involves the reaction of benzenesulfonic acid with decanol in the presence of sulfuric acid. The resulting product is then neutralized with sodium hydroxide to form the sodium salt. The purity of the final product is crucial for its effectiveness in scientific research.
properties
CAS RN |
18618-43-4 |
|---|---|
Product Name |
4-(Decanoyloxy)benzenesulfonic acid sodium salt |
Molecular Formula |
C16H23NaO5S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
sodium;4-decanoyloxybenzenesulfonate |
InChI |
InChI=1S/C16H24O5S.Na/c1-2-3-4-5-6-7-8-9-16(17)21-14-10-12-15(13-11-14)22(18,19)20;/h10-13H,2-9H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChI Key |
MEEQMYYIPMZWFF-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



